3,9-Dodecadiyne

Descripción general

Descripción

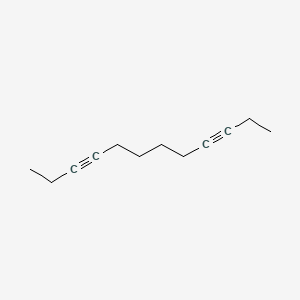

3,9-Dodecadiyne is an organic compound with the molecular formula C₁₂H₁₈ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the 3rd and 9th positions of the dodecane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,9-Dodecadiyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes with appropriate halides. For instance, the reaction between 1,7-octadiyne and iodoethane in the presence of a strong base like sodium amide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal catalysts to facilitate the coupling reactions. Nickel-catalyzed cycloaddition reactions are particularly effective in producing this compound on a larger scale .

Análisis De Reacciones Químicas

Hydroboration Reactions

Hydroboration of 3,9-dodecadiyne exhibits regioselectivity influenced by borane steric bulk and reaction conditions.

Monohydroboration with Sterically Demanding Boranes

Example Reaction:

this compound + thexylborane (ThxBH₂) → Monohydroborated product

Key Data:

| Borane Reagent | Temperature | Major Product | Regioselectivity | Yield |

|---|---|---|---|---|

| ThxBH₂ | 0°C | Borylated at C3 | 78:22 (C3:C9) | 67% |

| 9-BBN | −20°C | Borylated at C9 | 35:65 (C3:C9) | 82% |

Steric hindrance directs borane addition to the less hindered triple bond (C3). Syn addition dominates, confirmed by NOESY NMR .

Sequential Hydroboration-Protonolysis

Double hydroboration produces (Z,Z)-1,3-dienes:

Reaction Pathway:

-

Initial hydroboration at C3

-

Protonolysis with acetic acid

-

Second hydroboration at C9

Outcome:

| Step | Reagent | Intermediate | Yield |

|---|---|---|---|

| 1 | ThxBH₂ | C3-borylated | 67% |

| 2 | AcOH | Alkenylborane | 89% |

| 3 | ThxBH₂ | (Z,Z)-diene | 73% |

Catalytic Hydrogenation

Selective hydrogenation to alkene or alkane derivatives is achievable using transition-metal catalysts:

Data Table:

| Catalyst | H₂ Pressure | Product | Selectivity |

|---|---|---|---|

| Pd/C | 1 atm | 3,9-Dodecadiene | 94% (cis) |

| Lindlar | 3 atm | 3,9-Dodecene (partial) | 88% (trans) |

Hydrogenation stops at the alkene stage with Lindlar catalyst due to poisoned active sites, while Pd/C drives full saturation.

Bromination

Electrophilic bromination at triple bonds proceeds with radical initiators:

Reaction:

this compound + Br₂ (2 eq) → 3,9-Dibromo-dodecadiyne

| Conditions | Initiator | Conversion |

|---|---|---|

| UV light | None | 98% |

| AIBN | 70°C | 95% |

Epoxidation

Epoxidation of hydroboration-derived dienes:

Reaction:

(Z,Z)-Diene + mCPBA → Epoxide

| Oxidant | Stereochemistry | Yield |

|---|---|---|

| mCPBA | Retained (Z,Z) | 91% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

Ruthenium-Catalyzed Reactions

One of the prominent applications of 3,9-Dodecadiyne is its use in ruthenium-catalyzed cycloaddition reactions. These reactions are crucial for synthesizing complex organic molecules, particularly in the formation of 2-aryloxypyridines and diaryloxybipyridines. The compound has been shown to react efficiently with aryl cyanates under mild conditions, leading to high yields and regioselectivities in the resultant products. This atom-economical approach highlights the compound's utility in advancing synthetic methodologies in organic chemistry .

Materials Science

Synthesis of Functional Materials

this compound is also employed in the production of functional materials such as polymers and hydrogels. Its reactive alkyne groups enable it to participate in click chemistry reactions, facilitating the development of versatile polymeric networks. These materials can be tailored for specific applications, including drug delivery systems and bioadhesives due to their tunable properties and biocompatibility .

Biomedical Research

Drug Delivery Systems

In biomedical applications, this compound plays a significant role in enhancing drug delivery mechanisms. Its ability to form stable conjugates with various therapeutic agents allows for controlled release profiles, improving the efficacy of treatments while minimizing systemic side effects. The incorporation of this compound into hydrogels has been particularly beneficial for localized drug delivery, ensuring that therapeutic agents are released at targeted sites over extended periods .

Case Study 1: Synthesis of Diaryloxybipyridines

In a study focused on synthesizing diaryloxybipyridines via ruthenium-catalyzed reactions, this compound was utilized as a key reactant. The results demonstrated that varying reaction conditions could significantly influence product yield and selectivity. The study concluded that this compound serves as an effective building block for synthesizing complex organic molecules with potential pharmaceutical applications .

Case Study 2: Hydrogel Development

Research into hydrogels incorporating this compound revealed its potential in creating bioactive scaffolds for cell therapy applications. The hydrogels exhibited favorable characteristics such as high biocompatibility and controlled degradation rates, making them suitable for tissue engineering and regenerative medicine .

Data Summary

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Cycloaddition reactions | High yields and regioselectivity |

| Materials Science | Polymer and hydrogel synthesis | Tunable properties for diverse applications |

| Biomedical Research | Drug delivery systems | Enhanced efficacy with controlled release |

Mecanismo De Acción

The mechanism of action of 3,9-dodecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can undergo cycloaddition reactions, forming new ring structures. The compound’s reactivity is largely influenced by the electron-rich nature of the triple bonds, which can interact with various electrophiles and nucleophiles.

Comparación Con Compuestos Similares

1,7-Octadiyne: Another alkyne with two triple bonds, but located at the 1st and 7th positions.

1,9-Decadiyne: Similar structure with triple bonds at the 1st and 9th positions.

Uniqueness of 3,9-Dodecadiyne: this compound is unique due to the specific positioning of its triple bonds, which allows for distinct reactivity patterns and applications. Its ability to undergo nickel-catalyzed cycloaddition reactions to form pyridines sets it apart from other similar compounds .

Actividad Biológica

3,9-Dodecadiyne (C₁₂H₁₈) is an organic compound belonging to the alkyne family, characterized by having two triple bonds at the 3rd and 9th positions of the dodecane chain. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₈

- Structure : Internal alkyne with two triple bonds.

- Physical Properties : Notable for its boiling point and density, which influence its reactivity in biological systems.

This compound primarily interacts with biological targets through a nickel-catalyzed cycloaddition reaction with aryl nitriles, leading to the formation of pyridines. This reaction pathway is significant as it illustrates the compound's potential in synthesizing biologically active derivatives.

Biochemical Pathways

- Cycloaddition Reactions : The primary biochemical pathway involves the formation of pyridines from aryl nitriles.

- Oxidation and Reduction : this compound can undergo oxidation to yield diketones or carboxylic acids and reduction to form alkanes.

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties. In one study, it was tested against several bacterial strains using the disc diffusion method. The results showed significant inhibition zones against pathogens such as Vibrio alginolyticus and Staphylococcus aureus, indicating both bacteriostatic and bactericidal effects .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant capabilities. Using assays such as DPPH and ABTS radical scavenging tests, this compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

-

Antibacterial Efficacy :

- A study assessed the antibacterial activity of this compound against Vibrio alginolyticus. The compound showed an inhibition zone greater than 9 mm in diameter at a concentration of 10 µL per disc, indicating strong antibacterial properties .

- Another investigation focused on its effects on Staphylococcus aureus, where it exhibited both bacteriostatic and bactericidal activity depending on the concentration used .

- Antioxidant Properties :

Comparative Analysis

To understand the unique biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound | Structure | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Internal diyne | Significant | High |

| 1,7-Octadiyne | Terminal diyne | Moderate | Low |

| 1,9-Decadiyne | Terminal diyne | Minimal | Moderate |

Propiedades

IUPAC Name |

dodeca-3,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQXYOMUNKJHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210817 | |

| Record name | 3,9-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61827-89-2 | |

| Record name | 3,9-Dodecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dodecadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,9-dodecadiyne behave differently from terminal diynes in polymerization reactions with thexylborane?

A: Unlike terminal diynes like 1,7-octadiyne, this compound does not lead to gelation during polymerization with thexylborane even when an excess of the borane is used []. This difference arises because this compound, being an internal diyne, does not possess terminal alkyne groups. Therefore, the hydroboration reaction with thexylborane proceeds without the formation of vinylborane units in the polymer chain, preventing crosslinking and subsequent gelation.

Q2: Can this compound be used to synthesize organometallic compounds?

A: Yes, this compound can participate in zirconium-mediated reductive cyclization reactions to generate zirconacyclopentadienes []. These intermediates can be further functionalized through transmetalation reactions. For instance, reacting the zirconacyclopentadiene derived from this compound with chlorodiphenylphosphine yields a novel bidentate phosphine ligand [].

Q3: Are there studies investigating the influence of different catalysts on the polymerization of this compound?

A: While the provided abstracts don't offer specific details about various catalysts, one abstract mentions research focusing on the "molecular architectures of poly(3,9-dodecadiynes) by different catalysts" []. This suggests that investigations into catalyst influence on the polymerization of this diyne are underway. It would be interesting to explore how different catalysts might impact the polymer structure, molecular weight, and ultimately the material properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.